N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
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Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a 4-methylbenzamide group attached to the thiadiazole ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves multiple steps. One common synthetic route starts with the esterification of 2,4-dichlorobenzoic acid with methanol to form the corresponding methyl ester. This intermediate is then subjected to hydrazination to produce the hydrazide. The hydrazide undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring. Finally, the thiadiazole derivative is reacted with 4-methylbenzoyl chloride to yield the target compound .
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: The compound can be used in the formulation of pesticides and herbicides due to its biological activity against pests and weeds.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. Additionally, it can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth .
Comparison with Similar Compounds
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can be compared with other thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has similar structural features but differs in the substituents on the thiadiazole ring.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound contains a pyrimidine ring and has been studied for its anti-inflammatory and antioxidant properties.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-2-4-10(5-3-9)14(22)19-16-21-20-15(23-16)12-7-6-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXULUGWUWATJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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